molecular formula C22H23NO4 B8100093 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid

Cat. No.: B8100093
M. Wt: 365.4 g/mol
InChI Key: SDZXATMFYZCBJY-FQEVSTJZSA-N
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Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid is a synthetic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mildly basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the double bond in the hexenoic acid moiety.

    Substitution: Nucleophilic substitution reactions can occur at the Fmoc-protected amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium azide or alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield saturated hydrocarbons.

Scientific Research Applications

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex peptides and proteins.

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. It can be removed under mildly basic conditions, typically using piperidine, to reveal the free amino group for subsequent coupling reactions. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(tert-Butoxycarbonylamino)-5-methylhex-5-enoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid: Similar in structure but with a different side chain.

Uniqueness

The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid lies in its Fmoc protecting group, which offers several advantages:

    Stability: The Fmoc group is stable under acidic conditions, making it suitable for use in solid-phase peptide synthesis.

    Ease of Removal: It can be easily removed under mildly basic conditions, allowing for efficient deprotection and subsequent reactions.

    Versatility: The compound can be used in a wide range of synthetic applications, making it a valuable tool in peptide chemistry.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,1,11-13H2,2H3,(H,23,26)(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZXATMFYZCBJY-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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